molecular formula C7H4Cl2N2 B3115322 2-Amino-3,6-dichlorobenzonitrile CAS No. 20926-15-2

2-Amino-3,6-dichlorobenzonitrile

Cat. No.: B3115322
CAS No.: 20926-15-2
M. Wt: 187.02 g/mol
InChI Key: KEGZPDPJUCCKFA-UHFFFAOYSA-N
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Description

2-Amino-3,6-dichlorobenzonitrile is an organic compound with the chemical formula C7H4Cl2N2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,6-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the selective ammoxidation of dichlorotoluenes. This method is preferred due to its economic and environmentally friendly nature. The process typically involves the catalytic gas-phase ammoxidation of dichlorobenzyl chloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chloromethylation of p-dichlorobenzene followed by catalyzed ammoxidation of the resulting dichlorobenzyl chloride. This method has been shown to yield high purity products with a total yield of approximately 67% .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,6-dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate can be used.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Major Products: The major products formed from these reactions include various substituted benzonitriles and benzamides .

Scientific Research Applications

2-Amino-3,6-dichlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-amino-3,6-dichlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-Amino-3,5-dichlorobenzonitrile
  • 2-Amino-4-chlorobenzonitrile
  • 2,6-Dichlorobenzonitrile

Comparison: 2-Amino-3,6-dichlorobenzonitrile is unique due to the specific positioning of its amino and chlorine groups, which can influence its reactivity and biological activity. Compared to 2-amino-3,5-dichlorobenzonitrile, the 3,6-isomer may exhibit different chemical and biological properties due to the distinct spatial arrangement of its substituents .

Properties

IUPAC Name

2-amino-3,6-dichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZPDPJUCCKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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